molecular formula C20H18Cl2N2O2 B2818993 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol CAS No. 325695-34-9

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol

Cat. No.: B2818993
CAS No.: 325695-34-9
M. Wt: 389.28
InChI Key: MYFKSKBVPJLTID-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (CAS: 325695-34-9) is a carbazole-derived amino alcohol featuring a dichlorinated carbazole core (3,6-dichloro substitution) and a propan-2-ol side chain modified with a furan-2-ylmethyl amino group. Its molecular formula is C20H18Cl2N2O2, with a molar mass of 389.28 g/mol . The compound's structure combines a planar aromatic carbazole system with a flexible amino alcohol chain, enabling interactions with biological targets such as enzymes or membranes.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h1-9,15,23,25H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKSKBVPJLTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol is a novel compound with a unique structure that combines a carbazole moiety with a furan-linked amine. Its molecular formula is C20H22Cl2N2O2, and it has garnered interest due to its potential biological activities. This article aims to compile existing knowledge about its biological activity, including synthesis, structure-activity relationships (SAR), and preliminary research findings.

The compound features:

  • Molecular Weight : 389.275 g/mol
  • Molecular Structure : Characterized by the presence of chlorine atoms at the 3 and 6 positions of the carbazole ring, which may enhance its reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds containing carbazole structures exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Antioxidant activity

Table 1: Comparison of Similar Compounds

Compound NameStructureKey Differences
1-(3,6-difluorocarbazol-9-yl)-3-(1,1-dioxo-thiazolidin)propan-2-olStructureContains fluorine instead of chlorine; different halogen substitution may affect biological activity
1-(4-hydroxycarbazolyl)-3-(furan)propanolStructureLacks dichlorination; may exhibit different solubility and reactivity
1-(carbazolyl)-3-(phenylmethyl)propanolStructureSubstituted phenyl instead of furan; variations in biological activity due to structural differences

Anticancer Activity

A study evaluating various carbazole derivatives indicated that certain modifications enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like chlorine is often associated with increased potency against tumor cells.

Antimicrobial Properties

Research on structurally similar compounds has shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The unique structural features of this compound may confer similar properties.

Structure-Activity Relationship (SAR)

Studies have indicated that the position and type of substituents on the carbazole ring significantly affect biological activity. For instance, compounds with halogen substitutions often demonstrate enhanced biological effects compared to their non-halogenated counterparts.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Chlorine (target compound) vs.
  • Amino Substituent Impact: Alkyl Chains (e.g., hexyl, 3-methylbutyl): Longer chains increase lipophilicity but reduce solubility, as seen in lower melting points for heptyl analogs (74.5–78.1°C) . Aromatic/Heterocyclic Groups (e.g., benzyl, furan, naphthyl): Enhance π-π interactions and hydrogen bonding. The furan group in the target compound may offer a balance between hydrophobicity and polarity compared to purely aromatic substituents.

Pharmacokinetic and Drug-Likeness Considerations

  • logP and Solubility : The diiodo-naphthyl analog () has extremely high logP (8.65), likely reducing aqueous solubility, whereas the target compound’s furan group may improve solubility compared to purely alkyl or aromatic analogs.

Q & A

Q. What are the optimal synthetic routes and purification methods for synthesizing 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol?

The synthesis typically involves multi-step reactions:

Carbazole Halogenation : Introduce chlorine at positions 3 and 6 of the carbazole core using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (40–60°C) .

Epoxide Formation : React the dichlorocarbazole with epichlorohydrin to form an epoxide intermediate, requiring anhydrous conditions and inert atmosphere (N₂/Ar) .

Amination : Open the epoxide ring with furan-2-ylmethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C .

Q. Purification Methods :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (Rf ~0.3–0.5).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
HalogenationCl₂, DCM, 50°C75–8590
EpoxidationEpichlorohydrin, KOH, 0°C60–7085
AminationFuran-2-ylmethylamine, DMF, 70°C50–6092

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (carbazole aromatic protons), δ 4.2–4.5 ppm (propan-2-ol backbone) .
    • ¹³C NMR : Carbazole carbons at δ 120–140 ppm; furan methylene at δ 45–50 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₁H₁₉Cl₂N₂O₂: [M+H]⁺ = 409.0821 .
  • X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding networks (e.g., OH···N interactions) .

Advanced Research Questions

Q. What is the mechanistic basis for its antibacterial activity against multidrug-resistant pathogens like Pseudomonas aeruginosa?

The compound (structurally related to SPI031) disrupts bacterial membranes via:

Lipid Bilayer Interaction : The dichlorocarbazole moiety intercalates into hydrophobic regions, destabilizing membrane integrity .

Inhibition of Efflux Pumps : Competitive binding to AcrB/TolC proteins reduces antibiotic resistance .

Q. Experimental Validation :

  • MIC Assays : MIC values of 2–8 µg/mL against Gram-negative bacteria .
  • Fluorescence Microscopy : Shows cytoplasmic leakage in treated P. aeruginosa .

Q. Table 2: Biological Activity Profile

OrganismMIC (µg/mL)Mechanism
S. aureus4–8Membrane disruption
P. aeruginosa2–4Efflux pump inhibition

Q. How does the furan-2-ylmethylamino substituent influence structure-activity relationships (SAR) in medicinal chemistry applications?

  • Electronic Effects : The furan oxygen enhances hydrogen-bonding with target enzymes (e.g., Nampt or β-hematin) .
  • Steric Modulation : The methylene linker balances rigidity and flexibility for optimal receptor binding .

Q. Case Study :

  • Anti-malarial Activity : Analogues with bulkier substituents (e.g., hexylamino) show reduced activity due to steric hindrance .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values in anticancer assays)?

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HepG2 for liver cancer) and incubation times (48–72 hrs).
  • Control for solvent effects (DMSO ≤0.1%) .

Validate Target Engagement :

  • Surface Plasmon Resonance (SPR) : Directly measure binding affinity to targets like SIRT1 .
  • Knockout Models : Use CRISPR-edited cells to confirm on-target effects .

Example : Discrepancies in IC₅₀ (2–20 µM) for Nampt activation were resolved by normalizing data to cellular NAD⁺ levels .

Q. What computational strategies are effective for predicting interactions with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding to Nampt (PDB ID: 5FLP) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Key Finding : The propan-2-ol backbone forms stable hydrogen bonds with Nampt’s catalytic residues (Asp219, His191) .

Q. How can researchers optimize enantiomeric purity for pharmacological studies?

  • Chiral Chromatography : Use Chiralpak AD-H column with ethanol/heptane (90:10) .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during epoxide amination .

Q. Table 3: Enantiomeric Excess (ee) Optimization

Methodee (%)Yield (%)
Chiral resolution9930
Asymmetric catalysis8565

Q. What in vivo models are appropriate for evaluating cardioprotective effects (e.g., diabetic cardiomyopathy)?

  • db/db Mice : Leptin receptor-deficient models show improved ejection fraction (EF) and reduced infarct size after 4-week treatment (10 mg/kg/day) .
  • Biochemical Endpoints : Measure NAD⁺/NADH ratios, SIRT1 activity, and troponin-I levels .

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